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molecular formula C10H10ClN3O3 B1510224 5-(4-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid hydrochloride

5-(4-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid hydrochloride

Cat. No. B1510224
M. Wt: 255.66 g/mol
InChI Key: SGJBAHKZPBZXBJ-UHFFFAOYSA-N
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Patent
US09067934B2

Procedure details

A solution of 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate (C2) (34.3 g, 139 mmol) in aqueous hydrochloric acid (37%, 230 mL) and 1,4-dioxane (230 mL) was heated at reflux for 18 hours. After cooling to room temperature, the reaction was filtered and the solids were washed with 1,4-dioxane (2×100 mL). The solids were mixed with methanol (500 mL) and the volatiles were removed in vacuo. The residue was stirred with methanol (100 mL) for 15 minutes, and 1,4-dioxane (250 mL) was added. The resulting mixture was stirred for 15 minutes; the solids were collected by filtration and washed with 1,4-dioxane to provide the title compound as a beige solid. Yield: 35.4 g, 138 mmol, 99%. 1H NMR (300 MHz, DMSO-d6) δ 2.33 (d, J=0.9 Hz, 3H), 7.09 (d, J=7.5 Hz, 1H), 7.84-7.87 (m, 1H), 8.04 (d, J=7.5 Hz, 1H), 9.50 (d, J=1.6 Hz, 1H).
Name
6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[N:8]=[C:7]([C:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[N:12]1[CH:16]=[C:15]([CH3:17])[N:14]=[CH:13]1.[ClH:18]>O1CCOCC1>[ClH:18].[CH3:17][C:15]1[N:14]=[CH:13][N:12]([C:4]2[C:3](=[O:2])[NH:8][C:7]([C:9]([OH:11])=[O:10])=[CH:6][CH:5]=2)[CH:16]=1 |f:3.4|

Inputs

Step One
Name
6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate
Quantity
34.3 g
Type
reactant
Smiles
COC1=C(C=CC(=N1)C(=O)[O-])N1C=NC(=C1)C
Name
Quantity
230 mL
Type
reactant
Smiles
Cl
Name
Quantity
230 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The residue was stirred with methanol (100 mL) for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
WASH
Type
WASH
Details
the solids were washed with 1,4-dioxane (2×100 mL)
ADDITION
Type
ADDITION
Details
The solids were mixed with methanol (500 mL)
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
1,4-dioxane (250 mL) was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
washed with 1,4-dioxane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.CC=1N=CN(C1)C1=CC=C(NC1=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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